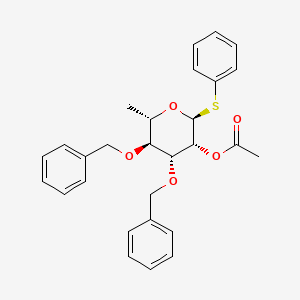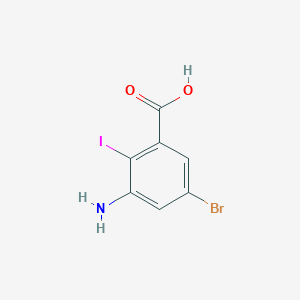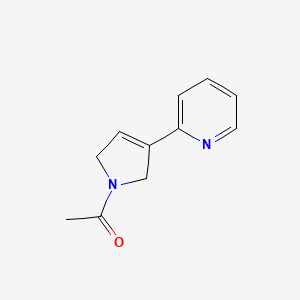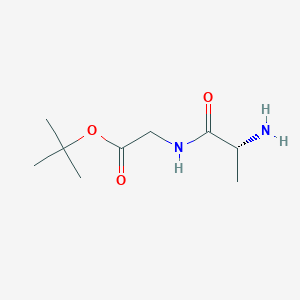
2-(2,6-Dichloropyrimidin-4-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-Dichloropyrimidin-4-yl)acetonitrile is a chemical compound with the molecular formula C6H3Cl2N3. It is known for its unique blend of reactivity and stability, making it a valuable asset in chemical research and development . This compound is often used in various scientific applications due to its versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichloropyrimidin-4-yl)acetonitrile typically involves the reaction of 2,6-dichloropyrimidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution on the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .
化学反应分析
Types of Reactions
2-(2,6-Dichloropyrimidin-4-yl)acetonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-(2,6-diaminopyrimidin-4-yl)acetonitrile, while oxidation can produce 2-(2,6-dichloropyrimidin-4-yl)acetic acid .
科学研究应用
2-(2,6-Dichloropyrimidin-4-yl)acetonitrile has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals
作用机制
The mechanism of action of 2-(2,6-Dichloropyrimidin-4-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target molecule .
相似化合物的比较
2-(2,6-Dichloropyrimidin-4-yl)acetonitrile can be compared with other similar compounds, such as:
2-(4,6-Dichloropyrimidin-2-yl)acetonitrile: Similar in structure but differs in the position of chlorine atoms on the pyrimidine ring.
2-(2,6-Dichloropyrimidin-4-yl)acetic acid: An oxidized form of the compound with different chemical properties and applications.
2-(2,6-Diaminopyrimidin-4-yl)acetonitrile: A derivative formed by nucleophilic substitution of chlorine atoms with amino groups
These comparisons highlight the unique reactivity and stability of this compound, making it a valuable compound in various scientific fields.
属性
分子式 |
C6H3Cl2N3 |
|---|---|
分子量 |
188.01 g/mol |
IUPAC 名称 |
2-(2,6-dichloropyrimidin-4-yl)acetonitrile |
InChI |
InChI=1S/C6H3Cl2N3/c7-5-3-4(1-2-9)10-6(8)11-5/h3H,1H2 |
InChI 键 |
CKBZUEKGUBPTEU-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=C(N=C1Cl)Cl)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Methyl 2'-methyl[1,1'-biphenyl]-4-yl sulfone](/img/structure/B12853677.png)


![2-(Difluoromethyl)-5-methoxybenzo[d]oxazole](/img/structure/B12853685.png)
![2-Cyclopropylbenzo[d]oxazol-7-amine](/img/structure/B12853690.png)


